3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-(4-methoxyphenoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKABNVTKNTHTM-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 2 4 Methoxyphenoxy Phenyl Acrylic Acid
Established Synthetic Routes to Acrylic Acid Moieties
The formation of the α,β-unsaturated carboxylic acid, specifically the acrylic acid moiety on the substituted phenyl ring, is a critical step in the synthesis of the target molecule. Several classical and modern organic reactions are well-suited for this transformation, primarily involving the condensation of a benzaldehyde (B42025) with a suitable two-carbon building block.
Classical and Modern Approaches for α,β-Unsaturated Carboxylic Acid Formation
The conversion of an aromatic aldehyde, such as 2-(4-methoxyphenoxy)benzaldehyde (B92629), to the corresponding acrylic acid derivative can be achieved through several reliable methods. These include the Perkin reaction, the Knoevenagel condensation (often with the Doebner modification), and the palladium-catalyzed Heck reaction.
The Perkin reaction utilizes an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid to form an α,β-unsaturated aromatic acid. wikipedia.orglongdom.orglongdom.org For the synthesis of 3-[2-(4-methoxyphenoxy)phenyl]acrylic acid, this would involve the reaction of 2-(4-methoxyphenoxy)benzaldehyde with acetic anhydride and an alkali acetate. wikipedia.org
The Knoevenagel condensation offers another robust method for C=C bond formation. psiberg.comwikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The Doebner modification of the Knoevenagel condensation is particularly relevant as it uses malonic acid as the active methylene compound and pyridine (B92270) as the base, leading directly to the α,β-unsaturated carboxylic acid after decarboxylation. psiberg.comwikipedia.orgthepharmajournal.com This method is widely used for the synthesis of cinnamic acid and its derivatives. thepharmajournal.com
The Heck reaction represents a more modern, palladium-catalyzed approach to form the acrylic acid moiety. thepharmajournal.comasianpubs.orgmatthey.comasianpubs.org This reaction involves the coupling of an aryl halide with an alkene in the presence of a base and a palladium catalyst. thepharmajournal.com In the context of synthesizing the target molecule, this could involve the reaction of a 2-(4-methoxyphenoxy)phenyl halide with acrylic acid or an acrylate (B77674) ester, followed by hydrolysis if an ester is used. asianpubs.org The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-isomer.
| Reaction | Key Reagents | Typical Catalyst/Base | Stereoselectivity |
| Perkin Reaction | Acetic anhydride | Alkali acetate | Generally favors (E)-isomer |
| Knoevenagel-Doebner | Malonic acid | Pyridine/Piperidine | Can be stereoselective |
| Heck Reaction | Acrylic acid or acrylate | Palladium catalyst, Base | Highly selective for (E)-isomer |
Construction of the Phenoxy-Phenyl Linkage
The formation of the diaryl ether bond is a cornerstone of the synthesis of this compound. This can be accomplished through either traditional copper-catalyzed methods or through nucleophilic aromatic substitution, depending on the nature of the substrates.
Ullmann-type Coupling Reactions and Related Aryl Ether Syntheses
The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction between a phenol (B47542) and an aryl halide. organic-chemistry.orgnih.govnih.govmdpi.com The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. mdpi.com However, modern advancements have led to the development of milder conditions, often employing ligands to facilitate the catalytic cycle. For the synthesis of the target molecule, this would involve the coupling of 4-methoxyphenol (B1676288) with a 2-halophenyl derivative.
Nucleophilic Aromatic Substitution Approaches in Aryl Ether Formation
Nucleophilic aromatic substitution (SNAr) provides an alternative route to the diaryl ether linkage, particularly when the aryl halide is activated by electron-withdrawing groups. walisongo.ac.idresearchgate.netiucr.orgnih.govacgpubs.org The reaction proceeds through the addition of a nucleophile, in this case, the 4-methoxyphenoxide, to the aromatic ring, followed by the elimination of the halide. The synthesis of a key intermediate, 4-(4-methoxyphenoxy)benzaldehyde, has been reported via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde, demonstrating the feasibility of this approach. researchgate.netnih.gov For the synthesis of the ortho-substituted isomer required for the target molecule, a similar reaction between 4-methoxyphenol and an activated 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde) could be employed. walisongo.ac.id
| Method | Key Reactants | Catalyst/Conditions |
| Ullmann Condensation | 4-methoxyphenol, 2-halophenyl derivative | Copper catalyst, often high temperature |
| Nucleophilic Aromatic Substitution (SNAr) | 4-methoxyphenol, activated 2-halobenzaldehyde | Base (e.g., K2CO3), polar aprotic solvent |
Stereoselective Synthesis of this compound Isomers
Control over the stereochemistry of the acrylic acid double bond is an important consideration in the synthesis of this compound. The (E)-isomer is generally the thermodynamically more stable product and is often the major or exclusive product in reactions like the Perkin and Heck reactions. thepharmajournal.com The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone or ester, can also be employed for the stereoselective synthesis of (E)-acrylates. For example, (E)-butyl-3-(4-methoxyphenyl) acrylate has been synthesized via a Claisen-Schmidt condensation of p-methoxybenzaldehyde and methyl acetate, followed by transesterification. researchgate.net
| Isomer | Potential Synthetic Method(s) |
| (E)-isomer | Perkin reaction, Heck reaction, Knoevenagel condensation, Claisen-Schmidt condensation |
| (Z)-isomer | May require specific precursors and reaction conditions, potentially through isomerization or stereospecific synthesis from a suitable starting material. |
Regio- and Stereochemical Control in Alkene Formation
The formation of the alkene in this compound from 2-(4-methoxyphenoxy)benzaldehyde is a critical step that dictates the final structure of the molecule. Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are highly effective for this transformation, offering a significant degree of control over the resulting alkene geometry.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide. masterorganicchemistry.comlibretexts.org For the synthesis of an acrylic acid derivative, a stabilized ylide, such as (carboxymethylene)triphenylphosphorane or its corresponding ester, is employed. A principal advantage of the Wittig reaction is that the location of the double bond is definitively fixed, avoiding the formation of positional isomers that can occur in elimination reactions. libretexts.org The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, which are necessary for the introduction of the carboxyl group, generally favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the reversibility of the initial addition of the ylide to the aldehyde and the thermodynamic preference for the intermediate that leads to the (E)-isomer.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.orgnih.gov This reaction is renowned for its excellent (E)-selectivity when forming α,β-unsaturated esters, which can then be hydrolyzed to the desired carboxylic acid. wikipedia.orgtandfonline.comorganic-chemistry.org The high (E)-selectivity is a result of the stereochemical course of the reaction, which proceeds through an intermediate that preferentially eliminates to form the trans-alkene. organic-chemistry.org The water-soluble nature of the phosphate (B84403) byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. orgsyn.orgyoutube.com
While the standard HWE reaction strongly favors the (E)-isomer, modifications have been developed to achieve high (Z)-selectivity. The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific reaction conditions (e.g., potassium hexamethyldisilazide and 18-crown-6 (B118740) in THF at low temperatures) to kinetically favor the formation of the (Z)-alkene. nih.govjst.go.jp This level of control allows for the selective synthesis of either geometric isomer of the acrylic acid, should the need arise.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphorus ylide (e.g., Ph3P=CHCO2R) | Phosphonate carbanion (e.g., (EtO)2P(O)CH-CO2R) |
| Typical Stereoselectivity | (E)-selective with stabilized ylides | Highly (E)-selective |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easily removed) |
| Reactivity | Generally less reactive than HWE reagents | More nucleophilic and reactive |
| Modifications for (Z)-selectivity | Schlosser modification | Still-Gennari modification |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. These principles can be integrated into both the formation of the diaryl ether precursor and the subsequent olefination step.
For the Ullmann condensation, modern protocols have moved away from harsh, high-temperature conditions towards milder methods using catalytic amounts of copper with various ligands, which improves energy efficiency and reduces waste. acs.orgorganic-chemistry.org
In the context of the olefination step, several green chemistry strategies can be employed for the Wittig and HWE reactions. One significant area of improvement is the choice of solvent. Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, Wittig reactions have been successfully carried out in aqueous media, often using phase-transfer catalysis. researchgate.netresearchgate.netacs.org Phase-transfer catalysis (PTC) facilitates the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate), often leading to milder reaction conditions, reduced use of organic solvents, and simplified work-up procedures. researchgate.netnih.gov
Solvent-free, or mechanochemical, approaches represent another green alternative. acs.org Performing the Wittig or HWE reaction by grinding the solid reactants together, sometimes with a catalytic amount of a base, can eliminate the need for a solvent entirely, leading to a significant reduction in waste. chegg.comrsc.org These solvent-free methods are often faster and can lead to high yields. rsc.org
The atom economy of these reactions is another important consideration. The Wittig reaction, in its classical form, has a poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. researchgate.net While the HWE reaction also produces a stoichiometric byproduct, the dialkyl phosphate is of lower molecular weight and is more easily handled. youtube.com Efforts in green chemistry aim to develop catalytic versions of the Wittig reaction, which would significantly improve atom economy by regenerating the phosphorus reagent. organic-chemistry.org
| Green Chemistry Principle | Application in Wittig/HWE Synthesis | Benefit |
|---|---|---|
| Use of Safer Solvents | Performing the reaction in water or under solvent-free conditions. | Reduces use of volatile organic compounds (VOCs). acs.orgsciepub.com |
| Energy Efficiency | Use of microwave irradiation or sonication to accelerate the reaction. | Reduces reaction times and energy consumption. nih.govresearchgate.net |
| Catalysis | Development of catalytic Wittig reactions; use of phase-transfer catalysts. | Improves atom economy and allows for milder conditions. organic-chemistry.orgresearchgate.net |
| Waste Prevention | Solvent-free reactions and easier removal of HWE byproducts. | Minimizes waste generation and simplifies purification. rsc.org |
Biological Activity Investigations and Potential Bio Functional Roles of 3 2 4 Methoxyphenoxy Phenyl Acrylic Acid
Enzyme Modulation and Inhibition Mechanisms
The ability of small molecules to modulate the activity of enzymes is a cornerstone of drug discovery. Investigations into compounds structurally similar to 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid have unveiled their potential as enzyme inhibitors.
Studies on Tyrosinase Inhibition by Related Compounds
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. While direct studies on this compound are not extensively documented, research on related acrylic acid and cinnamic acid derivatives has shown promising tyrosinase inhibitory activity. nih.gov
For instance, pyronyl-acrylic acid esters, which share structural similarities with known tyrosinase inhibitors like kojic acid and hydroxylated cinnamic acid derivatives, have been synthesized and evaluated for their ability to inhibit tyrosinase and melanin production. nih.gov Certain esters derived from diethylene glycol moieties were found to inhibit melanin production by approximately 20% at a concentration of 20 µg/ml. nih.gov This was notably more potent than kojic acid, which inhibited melanin production by 15.8% at a much higher concentration of 200 µg/ml. nih.gov
Furthermore, studies on polyhydroxylated phenylacrylic acid derivatives have identified them as potential substrates for tyrosinase, with their efficacy influenced by the number and position of hydroxyl groups. nih.gov These findings suggest that the acrylic acid scaffold is a viable starting point for the design of novel tyrosinase inhibitors. The mechanism of inhibition by many of these related compounds is often attributed to their ability to chelate the copper ions within the active site of the tyrosinase enzyme. mdpi.com
Exploration of Antimicrobial Efficacy
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Compounds featuring acrylic acid and phenoxy motifs have demonstrated potential in this area.
Antibacterial Activity of Related Structural Motifs
Research into p-hydroxyphenyl acrylate (B77674) derivatives has demonstrated their antibacterial activity, particularly against Staphylococcus aureus. researchgate.net The antimicrobial effect of these compounds is primarily attributed to the acryl group. researchgate.net The presence of a phenyl group attached to the acryloxy moiety appears to be important for enhanced activity. researchgate.net
Additionally, copolymers based on poly(acrylic acid) have been shown to possess bactericidal effects. nih.govresearchgate.net The antimicrobial activity of these polymers is linked to the acrylic acid content and is thought to involve mechanisms such as a decrease in the local pH at the material's surface and an ion-exchange effect that disrupts bacterial cell homeostasis. nih.gov
| Related Compound/Motif | Target Bacteria | Observed Activity |
| p-hydroxyphenyl acrylate derivatives | Staphylococcus aureus (MRSA and MSSA) | Minimum Inhibitory Concentrations (MICs) between 31.3 and 62.5 μg/mL. researchgate.net |
| Poly(acrylic acid) copolymers | Escherichia coli | Bactericidal effect dependent on acrylic acid content. nih.gov |
Antifungal Properties of Analogues
Analogues containing methoxy (B1213986) and carboxylic acid functionalities have been investigated for their antifungal properties. For example, α-methoxy substituted fatty acids have shown significant antifungal activity against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov The introduction of a methoxy group can enhance the fungitoxic properties of the parent molecule. nih.gov
Mefloquine derivatives, another class of compounds, have demonstrated broad-spectrum antifungal activity against pathogenic yeasts and molds, including drug-resistant isolates. nih.gov While structurally distinct from this compound, this highlights the potential for complex organic molecules to serve as scaffolds for novel antifungal agents. Furthermore, some chalcone (B49325) derivatives with methoxyl groups have also shown potent antifungal activity, with the position and number of methoxyl groups being crucial for their efficacy. researchgate.net
| Related Compound/Analogue | Target Fungi | Observed Activity |
| (±)-2-methoxy-4-thiatetradecanoic acid | Candida albicans, Cryptococcus neoformans, Aspergillus niger | MIC values ranging from 0.8 to 1.2 mM. nih.gov |
| Methoxychalcones | Candida krusei | Potent activity with a MIC of 3.9 µg/mL for 2',4',5'-Trimethoxychalcone. researchgate.net |
Anticancer Research Perspectives
The development of novel anticancer agents remains a critical area of research. Various derivatives of acrylic acid and compounds containing phenoxy groups have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.
A variety of 3-(4-chlorophenyl) acrylic acid derivatives have been synthesized and tested for their antiproliferative effects against breast cancer cell lines, with some compounds showing potent cytotoxic effects. acs.org For instance, one acrylic acid derivative demonstrated an IC50 value of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line. acs.org The anticancer activity of these compounds is influenced by the substituents on the phenyl ring and the nature of the acrylic acid moiety (i.e., free acid or ester). acs.org
Furthermore, 2-(substituted phenoxy) acetamide (B32628) derivatives have been investigated for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. researchgate.net Compounds with halogen substitutions on the aromatic ring showed notable activity. researchgate.net The presence of methoxy groups in certain flavonoid analogs has also been shown to promote cytotoxic activity in various cancer cell lines. mdpi.com These studies collectively suggest that the phenoxy and acrylic acid scaffolds are promising for the development of new anticancer agents. The mechanisms of action for these related compounds can be diverse, including the induction of apoptosis and cell cycle arrest. acs.org
| Related Compound Class | Cancer Cell Line | Reported IC50/Activity |
| 3-(4-chlorophenyl) acrylic acid derivative | MDA-MB-231 (Breast Cancer) | IC50 = 3.24 ± 0.13 μM acs.org |
| 2-(substituted phenoxy) acetamide derivative | MCF-7 (Breast Cancer), SK-N-SH (Neuroblastoma) | Halogenated derivatives showed notable activity. researchgate.net |
| Methoxyflavone analogs | Various cancer cell lines | Methoxy groups can promote cytotoxic activity. mdpi.com |
| Poly(acrylic acid) nanoplatforms | HeLa cells, 4T1 cancer cells | Used as drug delivery systems for anticancer agents like doxorubicin. nih.gov |
Mechanistic Investigations in Cellular Models Related to Structural Analogues
While direct mechanistic studies on this compound are not extensively documented, research on its structural analogues provides valuable insights into its potential biological activities. Phenylacrylic acids, a class to which this compound belongs, have been the subject of various investigations to elucidate their mechanisms of action in cellular models.
Substituted phenyl acrylic acids are recognized for their role in the synthesis of antimicrobial drugs. nih.gov The biological significance of these compounds is often linked to their chemical structure, including the presence of various functional groups on the phenyl ring. nih.gov Weaker intermolecular and intramolecular interactions in these molecules may enhance their hydrolysis and lipophilicity, which could, in turn, improve their activity against different microbes. nih.gov
Studies on related phenylpropanoid compounds have also shed light on their biological effects. For instance, certain phenylpropanoids have been shown to inhibit melanogenesis in vitro. nih.gov The specific arrangement of functional groups, such as methoxy and hydroxyl groups, on the phenyl ring is crucial to their bioactivity. nih.govontosight.ai
The following table summarizes the mechanistic insights gained from studies on structural analogues of this compound.
| Structural Analogue Class | Investigated Mechanism | Cellular Model/System | Key Findings | Reference(s) |
| Substituted Phenyl Acrylic Acids | Antimicrobial Action | Bacterial Cultures | Weaker molecular interactions may increase lipophilicity and improve antimicrobial activity. | nih.gov |
| Phenylpropanoids | Melanogenesis Inhibition | In vitro models | Inhibition of melanogenesis has been observed. | nih.gov |
| 3-(2,3,4-Trimethoxyphenyl)acrylic acid | General Biological Activities | Not specified | Exhibits antioxidant, anti-inflammatory, and antimicrobial effects. | ontosight.ai |
Anti-inflammatory Properties and Related Biological Responses
The anti-inflammatory potential of compounds structurally related to this compound has been a key area of research. Phenylpropanoids and other phenolic acids are known to exhibit anti-inflammatory activities. nih.govontosight.ai
For example, a novel phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica Maxim., demonstrated significant anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells and zebrafish larvae, HHMP was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov Furthermore, it suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Cinnamic acid and its derivatives have also been shown to decrease carrageenan-induced inflammation by suppressing factors such as iNOS, COX-2, and NF-κB expression, as well as tumor necrosis factor-alpha (TNF-α). nih.gov Another related compound, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, has demonstrated potent anti-inflammatory properties by inhibiting the development of edema and the release of PGE2 in both in vitro and in vivo models. nih.gov
The table below details the anti-inflammatory properties of some structural analogues.
| Structural Analogue | Model System | Key Anti-inflammatory Effects | Reference(s) |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells and zebrafish larvae | Inhibition of NO and PGE2 production; suppression of iNOS and COX-2 expression. | nih.gov |
| Cinnamic acid and derivatives | Carrageenan-induced inflammation models | Suppression of iNOS, COX-2, NF-κB, and TNF-α expression. | nih.gov |
| 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone | UVB-irradiated mice and epidermal cell cultures | Inhibition of edema and PGE2 release. | nih.gov |
| (E)-3-(3,4-dimethoxyphenyl)acrylic acid conjugates | Carrageenan-induced rat paw edema | Remarkable reduction in edema. | nih.gov |
Antioxidant Potential
The antioxidant activity of phenolic acids, including those with structures similar to this compound, is well-documented. The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups can promote the antioxidant activities of these compounds. nih.gov The electron-donating ability of these functional groups plays a significant role in their capacity to scavenge free radicals. nih.gov
Research on 3-(2,3,4-Trimethoxyphenyl)acrylic acid has indicated that it possesses antioxidant effects, making it a candidate for the development of drugs for diseases related to oxidative stress. ontosight.ai Similarly, derivatives of 2-methoxyphenols have been synthesized and evaluated for their antioxidant properties using various assays, identifying new phenolic acid-derived compounds with notable antioxidant activity. researchgate.net
The following table summarizes the antioxidant potential of related compounds.
| Compound/Compound Class | Key Structural Features | Antioxidant Activity Finding | Reference(s) |
| Phenolic Acids | Methoxy and phenolic hydroxyl groups | Both groups significantly enhance antioxidant activity. | nih.gov |
| 3-(2,3,4-Trimethoxyphenyl)acrylic acid | Trimethoxy and acrylic acid moieties | Exhibits antioxidant effects. | ontosight.ai |
| 2-Methoxyphenol derivatives | 2-methoxyphenol core structure | Identified as having antioxidant activity in various assays. | researchgate.net |
| Caffeic acid conjugates | Phenolic hydroxyl groups | Potent antioxidant activity, comparable to Trolox. | nih.gov |
Modulation of Cellular Signaling Pathways
Structural analogues of this compound have been shown to modulate various cellular signaling pathways, which is often the underlying mechanism for their biological activities. Phytochemicals, including phenolic compounds, can interact with key components of signaling cascades, such as protein kinases and transcription factors, to influence cellular processes like inflammation, cell growth, and apoptosis. researchgate.net
The anti-inflammatory effects of the phenylpropanoid HHMP, for example, are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov HHMP was found to significantly inhibit the LPS-induced activation of NF-κB and MAPK, as well as the nuclear translocation of the p65 subunit of NF-κB in RAW 264.7 cells. nih.gov
Abnormal activation of signaling pathways can contribute to various diseases, and targeting these pathways is a promising strategy for drug development. nih.gov Natural products are known to perturb cellular signaling pathways such as PI3K/Akt/mTOR and Hedgehog, which are integral to cellular functions and disease progression. researchgate.netnih.gov For instance, curcumin, a polyphenol with some structural similarities, is known to modulate multiple signaling pathways. nih.gov
The table below outlines the modulation of cellular signaling pathways by related compounds.
| Structural Analogue/Class | Signaling Pathway(s) Modulated | Biological Outcome | Cellular Context | Reference(s) |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | NF-κB, MAPK | Inhibition of inflammatory responses | LPS-stimulated RAW 264.7 cells | nih.gov |
| Cinnamic acid and derivatives | NF-κB | Suppression of inflammation | Carrageenan-induced inflammation models | nih.gov |
| Phytochemicals (general) | PI3K/Akt/mTOR, MAPK/ERK, Hedgehog | Regulation of cell growth, differentiation, and apoptosis | Various cellular models | researchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Substituent Effects on Biological Activity
The specific arrangement and nature of the substituents on the core structure of 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid are pivotal in defining its interactions with biological targets.
The phenoxy group is a crucial component in many biologically active compounds, often contributing to hydrophobic interactions within the binding pockets of target proteins. In the case of this compound, the 4-methoxy substitution on the phenoxy ring further refines these interactions. The methoxy (B1213986) group, with its potential for hydrogen bond acceptance and its influence on the electronic properties of the aromatic ring, can significantly impact binding affinity and selectivity.
Research on related phenoxyacetic acid derivatives has shown that substitutions on the phenoxy ring can dramatically alter biological activity. For instance, studies on anti-inflammatory (2-phenoxyphenyl)acetic acids revealed that halogen substitutions on the phenoxy ring enhanced activity considerably. nih.gov While direct data on the 4-methoxy variant in this specific acrylic acid series is limited, the known effects of methoxy groups in other bioactive molecules suggest it can play a role in optimizing van der Waals contacts and forming key hydrogen bonds with receptor sites.
Table 1: Hypothetical Impact of Phenoxy Ring Substitutions on Biological Activity (Illustrative)
| R-Group at 4-position of Phenoxy Ring | Predicted Biological Activity | Rationale |
| -H | Baseline | Unsubstituted phenoxy group provides essential hydrophobic interactions. |
| -OCH3 | Potentially Enhanced | Methoxy group can act as a hydrogen bond acceptor and enhance binding affinity. |
| -Cl | Enhanced | Halogen substitution can increase lipophilicity and improve target engagement. nih.gov |
| -NO2 | Variable | Nitro group's strong electron-withdrawing nature can alter binding but may introduce toxicity. |
Modifications to the central phenyl ring and the acrylic acid side chain can also profoundly affect the compound's biological profile. The acrylic acid moiety, with its carboxylic acid group, is a key site for ionic interactions and hydrogen bonding with biological targets. The double bond introduces conformational rigidity, which can be important for orienting the molecule correctly within a binding site.
Stereoisomeric Effects on Bioactivity Profiles
The presence of a double bond in the acrylic acid moiety of this compound gives rise to the possibility of E/Z (cis/trans) stereoisomers. It is well-established in medicinal chemistry that stereoisomers of a chiral compound can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. saudijournals.comnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, leading to stereospecific interactions.
For instance, in a study of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives, the different stereoisomers displayed distinct agonist activities at PPARα and PPARγ receptors. nih.gov Although specific studies on the stereoisomers of this compound were not identified in the search results, it is highly probable that the E and Z isomers would exhibit different biological activities due to their distinct spatial arrangements, which would affect their fit within a target's binding site. The (E)-isomer is often found to be the more stable and biologically active form in related acrylic acid derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net These models can be instrumental in predicting the activity of novel compounds and guiding the design of more potent analogs.
While no specific QSAR models for this compound were found, studies on structurally related compounds provide insights into the descriptors that are likely to be important for its biological activity. For example, a QSAR study on phenoxy and benzyloxyacetic acid derivatives as antisickling agents found that hydrophobic (π), electronic (σ), and molar refraction (MR) parameters were crucial in correlating with their activity. chiralen.com Another QSAR analysis of cytochrome P450 inhibitors highlighted the importance of Jurs descriptors, electronic descriptors, steric descriptors, shape descriptors, and lipophilicity in modeling their inhibitory potency. nih.gov
For a series of this compound analogs, a predictive QSAR model would likely incorporate descriptors related to:
Lipophilicity (e.g., logP): Reflecting the compound's ability to cross cell membranes and interact with hydrophobic pockets.
Electronic Properties (e.g., Hammett constants, partial charges): Describing the influence of substituents on the electron distribution and potential for electrostatic interactions.
Steric Parameters (e.g., molar refractivity, Taft steric parameters): Quantifying the size and shape of the molecule and its substituents, which is critical for binding site complementarity.
Topological Indices: Encoding information about molecular connectivity and branching.
Table 2: Key Descriptor Classes for a Hypothetical QSAR Model of this compound Analogs
| Descriptor Class | Examples | Relevance to Biological Activity |
| Lipophilic | clogP, logD | Membrane permeability, hydrophobic interactions |
| Electronic | Hammett constants (σ), Dipole moment | Electrostatic interactions, hydrogen bonding potential |
| Steric | Molar Refractivity (MR), van der Waals volume | Size and shape complementarity with the binding site |
| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |
Ligand Efficiency and Druggability Assessment from a SAR Perspective
Ligand efficiency (LE) and other related metrics are valuable tools in early drug discovery for assessing the "quality" of a hit or lead compound. LE relates the binding affinity of a molecule to its size (typically the number of heavy atoms), providing a measure of how efficiently a molecule binds to its target. Lipophilic ligand efficiency (LLE) further considers the lipophilicity of the compound.
For this compound, a favorable LE would indicate that it achieves its biological potency through optimized interactions rather than simply through an increase in size and lipophilicity, which can often lead to undesirable properties such as poor solubility and promiscuous binding.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid, docking studies are instrumental in identifying potential biological targets and understanding the intermolecular interactions that govern its binding affinity.
Binding mode analysis involves the detailed examination of the orientation and conformation of this compound within the active site of a target protein. This analysis helps in identifying key amino acid residues that interact with the ligand. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, in a hypothetical docking study with a target protein, the methoxy (B1213986) group's oxygen atom could act as a hydrogen bond acceptor, while the phenyl rings could engage in hydrophobic and pi-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Interaction energy calculations provide a quantitative measure of the binding affinity. These calculations are often expressed as a docking score or binding energy, with more negative values indicating a more favorable interaction. The binding free energy can be decomposed into various components, including electrostatic and van der Waals contributions, to understand the driving forces of the binding process.
Hypothetical Docking Results of this compound with a Kinase Target
| Interaction Type | Interacting Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond | LYS745 | 2.1 |
| Hydrogen Bond | MET793 | 2.8 |
| Pi-Pi Stacking | PHE856 | 4.5 |
| Hydrophobic | LEU718 | 3.9 |
| Hydrophobic | VAL726 | 4.2 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of this compound, both in isolation and when complexed with a biological target. By simulating the atomic motions over time, MD can reveal the flexibility of the molecule and the stability of its interactions with a receptor. These simulations can validate the binding poses obtained from molecular docking and provide insights into the residence time of the ligand in the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation can indicate the stability of the complex.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic properties of this compound.
The electronic structure of a molecule is fundamental to its reactivity and interactions. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
The molecular electrostatic potential (MEP) map is another valuable descriptor that illustrates the charge distribution within the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions, including hydrogen bonding and polar interactions. For this compound, the oxygen atoms of the carboxylic acid and methoxy groups would be expected to be regions of negative electrostatic potential, while the hydrogen of the carboxylic acid would be a region of positive potential.
Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Value (Arbitrary Units) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Reaction Mechanism Elucidation via Computational Methods
Computational methods can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, transition states can be identified, and activation energies can be determined. This provides a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. For example, the mechanism of esterification or amidation of the acrylic acid moiety could be investigated using these methods. ontosight.ai
Virtual Screening and De Novo Design Strategies for Related Compounds
The structural and electronic information obtained from the computational studies of this compound can be leveraged in virtual screening and de novo design strategies. Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. This can be done using docking-based or pharmacophore-based approaches.
De novo design, on the other hand, involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a target. By using the structure of this compound as a starting point, new compounds with potentially improved properties can be designed by modifying its functional groups or scaffold.
Metabolism and Biodegradation Studies of 3 2 4 Methoxyphenoxy Phenyl Acrylic Acid and Analogues
Identification of Metabolic Pathways in Biological Systems
The structure of 3-[2-(4-methoxyphenoxy)phenyl]acrylic acid suggests several points of potential metabolic attack by biological systems. The molecule combines a diphenyl ether linkage (methoxyphenoxy-phenyl), a common feature in some environmental pollutants and natural products, with an acrylic acid side chain, a well-known microbial substrate.
Microorganisms play a crucial role in the degradation of aromatic compounds. Phenolic compounds, which are structurally related to the target molecule, are known to be transformed by a variety of microbial species. For instance, Pseudomonas putida has been shown to transform various phenols into their corresponding catechols through oxidation. nih.gov The rate of this transformation is influenced by the physicochemical properties of the substituents on the phenol (B47542) ring. nih.gov The undissociated form of phenolic acids can diffuse across the microbial cell membrane, leading to acidification of the cytoplasm and disruption of the cell membrane, which contributes to their antimicrobial effect and is a part of their metabolic processing. mdpi.com
Acrylic polymers, while more resistant to degradation, can also be broken down by microorganisms. researchgate.net The biodegradability of these polymers is influenced by their chemical structure and the presence of functional groups that can be targeted by microbial enzymes. researchgate.net Given that acrylic acid is a monomer, it is generally more readily biodegradable than its polymeric forms.
The biotransformation of this compound would likely involve a series of enzymatic reactions. Key initial steps could include the cleavage of the ether bond and the oxidation of the aromatic rings and the acrylic acid side chain. Agro-industrial wastes rich in phenolic compounds can be processed by microbial enzymes that release these compounds from cell wall structures and convert them into various metabolites through processes like methylation, carboxylation, hydroxylation, and oxidation. nih.gov
White rot fungi are particularly adept at degrading complex aromatic compounds, including chlorinated phenols, through the action of extracellular oxidoreductive enzymes like laccases and peroxidases. researchgate.net These enzymes can initiate the degradation process by oxidizing the phenolic rings, leading to the formation of quinones and the release of substituents. researchgate.net
Characterization of Key Metabolites and Degradation Products
While specific metabolites of this compound have not been identified, potential degradation products can be predicted based on the known metabolism of its structural components.
The initial breakdown of the molecule would likely proceed through one of two main pathways:
Cleavage of the ether linkage: This would result in the formation of 2-hydroxyphenylacrylic acid and 4-methoxyphenol (B1676288). These intermediates would then be further metabolized. The 2-hydroxyphenylacrylic acid could undergo ring hydroxylation and subsequent cleavage. The 4-methoxyphenol could be demethylated to hydroquinone, which is a common step in the degradation of methoxylated aromatic compounds.
Modification of the acrylic acid side chain: The double bond of the acrylic acid moiety could be reduced to form 3-[2-(4-methoxyphenoxy)phenyl]propionic acid. Alternatively, the side chain could be oxidized.
Subsequent degradation of the aromatic rings would likely proceed through hydroxylation to form catechol or protocatechuate derivatives, followed by ring cleavage by dioxygenase enzymes.
Table 1: Plausible Metabolites of this compound
| Precursor Compound | Potential Metabolic Reaction | Predicted Metabolite |
| This compound | Ether bond cleavage | 2-Hydroxyphenylacrylic acid and 4-Methoxyphenol |
| This compound | Side chain reduction | 3-[2-(4-Methoxyphenoxy)phenyl]propionic acid |
| 4-Methoxyphenol | O-demethylation | Hydroquinone |
| Aromatic rings | Hydroxylation | Catechol and Protocatechuate derivatives |
| Catechol and Protocatechuate derivatives | Ring cleavage | Aliphatic acids |
Enzyme Systems Involved in Degradation (e.g., Oxidoreductases, Hydrolases)
The degradation of a complex molecule like this compound would require the concerted action of several enzyme systems.
Oxidoreductases: This class of enzymes is critical for the initial attack on the aromatic rings and the acrylic acid side chain. nih.gov
Laccases and Peroxidases: As mentioned, these enzymes, commonly produced by white rot fungi, are highly effective in oxidizing a wide range of phenolic compounds and other aromatic pollutants. researchgate.netnih.gov They can catalyze the initial oxidation of the phenyl rings, making them more susceptible to further degradation.
Monooxygenases and Dioxygenases: These enzymes are responsible for incorporating oxygen atoms into the aromatic rings, leading to the formation of hydroxylated intermediates like catechols. Dioxygenases are key to the subsequent cleavage of the aromatic ring.
Enoate reductases: These enzymes are capable of reducing the carbon-carbon double bond of α,β-unsaturated carboxylic acids like acrylic acid, which could be a potential biotransformation pathway for the target molecule. researchgate.net
Hydrolases: These enzymes would be involved in the cleavage of the ether bond. Etherases are a specific type of hydrolase that can break down the stable ether linkage, a crucial step in the degradation of diphenyl ether compounds.
CoA Ligases and Hydrolases: In some microbial pathways for acrylic acid metabolism, coenzyme A (CoA) is attached to the molecule, which is then further processed. A CoA-hydrolase can then detach the CoA. researchgate.net
Table 2: Enzyme Systems Potentially Involved in the Degradation of this compound
| Enzyme Class | Specific Enzyme Type | Potential Role in Degradation |
| Oxidoreductases | Laccases, Peroxidases | Initial oxidation of aromatic rings |
| Monooxygenases, Dioxygenases | Hydroxylation and cleavage of aromatic rings | |
| Enoate reductases | Reduction of the acrylic acid side chain | |
| Hydrolases | Etherases | Cleavage of the ether linkage |
| Other | CoA Ligases, CoA Hydrolases | Activation and processing of the acrylic acid moiety |
Bio-based Synthesis Intermediates and Engineered Pathways for Acrylic Acid Production
While focused on synthesis rather than degradation, research into the bio-based production of acrylic acid provides insights into the types of chemical intermediates and enzymatic reactions that are biologically feasible and could be relevant in reverse for biodegradation. Several sustainable pathways for acrylic acid production have been developed, starting from renewable feedstocks. fau.eu
One prominent route involves the dehydration of lactic acid, which can be produced by fermentation of sugars. fau.eu Another approach starts from biomass-derived furfural, which is converted to maleic anhydride (B1165640) and then to acrylic acid through a series of green chemistry reactions. d-nb.inforesearchgate.netnih.gov
Engineered microbial pathways have also been developed to produce acrylic acid from glucose or glycerol. mdpi.com These pathways often involve 3-hydroxypropionic acid (3-HP) as a key intermediate. researchgate.netmdpi.comresearchgate.net The conversion of 3-HP to acrylic acid can proceed via a CoA-dependent pathway involving the enzymes CoA-transferase, 3-HP-CoA dehydratase, and acryloyl-CoA hydrolase. researchgate.net
Table 3: Bio-based Synthesis Routes and Key Intermediates for Acrylic Acid
| Feedstock | Key Intermediate(s) | Key Reaction Type(s) |
| Sugars (e.g., Glucose) | Lactic Acid | Fermentation, Dehydration |
| Furfural | Maleic Anhydride | Photooxygenation, Aerobic oxidation, Ethenolysis |
| Glycerol/Glucose | 3-Hydroxypropionic acid (3-HP), β-alanine | Dehydration, Deamination |
These synthetic pathways highlight the enzymatic machinery that exists for the transformation of molecules containing a three-carbon backbone similar to the acrylic acid moiety of the target compound. The enzymes involved in these pathways, particularly those that act on 3-HP and its derivatives, could potentially play a role in the catabolism of acrylic acid-containing compounds.
Synthetic Diversification and Analogue Development for Enhanced Biological Potency
Design Principles for Novel Derivatives of 3-[2-(4-Methoxyphenoxy)phenyl]acrylic Acid
The design of new analogues of this compound is guided by established structure-activity relationship (SAR) principles derived from similar chemical scaffolds. The primary objective is to systematically modify the three key components of the molecule—the acrylic acid moiety, the central phenyl ring, and the terminal methoxyphenoxy group—to probe interactions with biological targets and modulate pharmacokinetic properties.
Key design principles include:
Bioisosteric Replacement: The carboxylic acid group is a critical pharmacophore, often involved in hydrogen bonding with target proteins. It can be replaced with other acidic bioisosteres like tetrazoles or hydroxamic acids to alter acidity, metabolic stability, and cell permeability.
Conformational Constraint: The flexibility of the diaryl ether linkage allows the two aromatic rings to adopt various spatial orientations. Introducing substituents adjacent to the ether bond can restrict this rotation, locking the molecule into a more biologically active conformation and potentially increasing target selectivity.
Exploring Target Subpockets: The substitution pattern on both the central phenyl ring and the outer phenoxy ring can be varied to explore additional binding pockets within a target enzyme or receptor. Structure-activity relationship studies on related molecules have shown that the position and electronic nature of substituents (e.g., electron-donating like -OCH3 or electron-withdrawing like -CF3) can dramatically influence biological activity. mdpi.commdpi.com
Synthetic Methodologies for Chemical Modifications
The synthesis of a diverse library of analogues requires a robust set of chemical reactions that can be applied to the parent molecule or its precursors.
The carboxylic acid group is a primary handle for chemical modification through esterification and amidation. These reactions convert the acidic proton into a variety of functional groups, which can alter polarity, solubility, and metabolic stability, often serving as a strategy for creating prodrugs.
Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using H₂SO₄) or by using coupling agents. researchgate.net More modern methods employ reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or using propylphosphonic anhydride (B1165640) (T3P) to facilitate the reaction under milder conditions. nih.govmdpi.com Microwave-assisted esterification has also proven to be an effective and rapid method for such transformations. researchgate.net These methods allow for the synthesis of a wide array of alkyl and aryl esters.
Amidation: Amide derivatives are typically prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) provide a one-pot method for amide bond formation directly from the carboxylic acid and amine, minimizing side reactions. nih.gov
Modifications to the aromatic rings are crucial for optimizing target interactions.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce a variety of substituents onto the electron-rich aromatic rings. The positions of these substitutions are directed by the existing groups (the ether linkage and the acrylic acid side chain).
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating carbon-carbon bonds. nih.gov For example, a bromo- or iodo-substituted analogue of the parent compound can be coupled with a wide range of boronic acids (Suzuki) or alkenes (Heck) to introduce diverse aryl, heteroaryl, or vinyl groups. This allows for significant extension and diversification of the core structure.
Ether Bond Synthesis: The diaryl ether bond itself can be formed through nucleophilic aromatic substitution or Ullmann condensation. nih.gov This allows for the synthesis of analogues where the 4-methoxyphenol (B1676288) is replaced with other substituted phenols, providing a direct route to modifying the phenoxy moiety.
Comparative Biological Evaluation of Analogues
Once synthesized, the novel analogues must be systematically evaluated to determine the impact of the chemical modifications on biological activity. This typically involves a tiered screening approach, starting with in vitro assays to measure potency against a specific target, followed by more complex cell-based assays. For example, in the context of anti-inflammatory drug discovery, a common approach is to test for inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The data below illustrates a hypothetical comparison of analogues based on findings for similar acrylic acid derivatives. nih.govnih.gov
| Compound | Modification from Parent Structure | Target | IC₅₀ (µM) |
|---|---|---|---|
| Parent Compound | - | COX-2 | 15.2 |
| Analogue 1 | Methyl Ester | COX-2 | > 50 (Inactive) |
| Analogue 2 | Amide (with Aniline) | COX-2 | 25.8 |
| Analogue 3 | 4'-Fluoro on Phenoxy Ring | COX-2 | 8.5 |
| Analogue 4 | 5-Bromo on Central Phenyl Ring | COX-2 | 5.1 |
| Analogue 5 | 5-Bromo and 4'-Fluoro | COX-2 | 1.3 |
Data are hypothetical and for illustrative purposes to show structure-activity relationship trends.
This comparative data allows researchers to build a robust SAR model, identifying which modifications lead to increased potency and guiding the design of the next generation of compounds. In this example, halogenation of the aromatic rings (Analogues 3, 4, and 5) leads to a significant increase in inhibitory potency against COX-2, while modification of the carboxylic acid to an ester (Analogue 1) abolishes activity, highlighting the importance of the free acid for this particular target.
Prodrug Design and Development Strategies
Prodrugs are inactive or less active precursors that are metabolically converted in the body to the active parent drug. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, rapid metabolism, or formulation difficulties. acs.org
For this compound, several prodrug strategies can be envisioned:
Ester Prodrugs: As the most common type of prodrug for carboxylic acid-containing molecules, simple alkyl or aryl esters can be designed to mask the polar carboxylic acid group. acs.org This increases lipophilicity, which can enhance absorption from the gastrointestinal tract. Once absorbed, these esters are readily hydrolyzed by ubiquitous esterase enzymes in the blood and tissues to release the active parent acid.
Phosphate (B84403) Prodrugs: To improve aqueous solubility (e.g., for intravenous formulations), a phosphate group can be linked to a hydroxylated version of the parent compound. These phosphate esters are cleaved by alkaline phosphatases in the body to release the active drug. acs.org
Amide Prodrugs: While generally more stable than esters, amides formed with amino acids can be designed to be cleaved by specific peptidases, potentially offering a way to target drug release to certain tissues.
The selection of a specific promoiety depends on the desired properties and the specific pharmacokinetic barrier that needs to be overcome. Any prodrug candidate must undergo a thorough evaluation to ensure efficient conversion to the active drug at the desired site and to confirm that the released promoiety is non-toxic. nih.gov
Emerging Research Areas and Future Directions
Applications in Advanced Materials Science
The presence of the polymerizable acrylic acid group in 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid makes it a candidate monomer for the synthesis of novel polymers. Phenyl acrylates, as a class of monomers, are recognized for their versatility in creating nano-objects through polymerization-induced self-assembly (PISA). rsc.org Future research may explore the incorporation of this compound into polymers to modulate their physical and chemical properties. The rigid and aromatic phenoxy and phenyl groups could enhance the thermal stability and mechanical strength of the resulting polymers. researchgate.net
Furthermore, the potential for this compound to be used in the development of organic electronic materials is an area ripe for exploration. The conjugated system of the acrylic acid and the phenyl ring, coupled with the electron-donating methoxy (B1213986) group, could impart interesting photophysical properties to polymers or molecular materials derived from it. Research into substituted phenyl acrylates has indicated their utility in creating functional polymer supports. researchgate.net
Table 1: Potential Applications in Advanced Materials Science
| Potential Application | Relevant Structural Feature | Research on Analogous Compounds |
| Specialty Polymers | Acrylic acid moiety | Phenyl acrylate (B77674) is a versatile monomer for synthesizing acrylic diblock copolymer nano-objects. rsc.org |
| High-Performance Plastics | Phenoxy and phenyl groups | Substituted phenyl acrylates have been copolymerized to create functional polymer resins with specific thermal stabilities. researchgate.net |
| Organic Electronics | Conjugated system and methoxy group | The synthesis of phenyl methacrylate (B99206) or acrylate can be achieved through a dehydration reaction with a compound having a phenolic hydroxyl group. google.com |
Integration with Omics Technologies in Chemical Biology Research
The field of chemical biology increasingly relies on "omics" technologies, such as proteomics and metabolomics, to understand complex biological systems. The structure of this compound suggests its potential as a tool in these areas.
In proteomics, acrylic acid-based molecules can be developed into bioorthogonal probes for identifying novel protein targets. nih.gov After suitable modification to include a reporter tag, the acrylic acid moiety could potentially react with specific amino acid residues, allowing for the labeling and subsequent identification of proteins. Affinity-based protein profiling is a widely used approach to identify drug-protein targets. nih.gov
In the realm of metabolomics, compounds with a phenylpropanoid backbone, which is structurally related to this compound, are the subject of intense study, particularly in plants. nih.govoup.com Investigating the metabolism of this compound in various biological systems could provide insights into the metabolic pathways of xenobiotic compounds containing similar structural motifs. Targeted metabolomics of the phenylpropanoid pathway is a developing area of research. nih.govresearchgate.net
Table 2: Potential Omics Technology Integration
| Omics Field | Potential Role of the Compound | Relevant Research on Related Structures |
| Proteomics | Backbone for bioorthogonal probes | Acrylamide-based probes have been used for chemoproteomic profiling to reveal novel targets. nih.gov |
| Metabolomics | A subject for metabolic pathway studies | Targeted metabolomics is used to profile and quantify intermediates of the phenylpropanoid pathway. nih.govresearchgate.net |
Advanced Drug Delivery System Rational Design
The rational design of drug delivery systems is a cornerstone of modern pharmaceutical science, and the structural features of this compound lend themselves to several potential applications in this field. Poly(acrylic acid) and its derivatives are extensively used in drug delivery systems due to their biocompatibility and stimuli-responsive nature. researchgate.netnih.gov
The amphiphilic character that could arise from the combination of the hydrophilic carboxylic acid group and the hydrophobic phenoxy-phenyl tail makes this compound a candidate for the formation of micelles or for the functionalization of nanoparticles. nih.govmdpi.comnih.gov Such systems are adept at encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability. researchgate.net Nanoparticles can be functionalized for use as drug delivery carriers. nih.govdntb.gov.ua For instance, poly (acrylic acid)-b-polycaprolactone, an amphiphilic block copolymer, has been shown to form pH-sensitive nanocarriers for anti-cancer drugs. nih.gov
Furthermore, the carboxylic acid group can be used to anchor the molecule to the surface of liposomes, a well-established drug delivery vehicle. cd-bioparticles.net Aromatized liposomes, which have aromatic groups within their lipid bilayers, have been shown to improve drug loading and sustain the release of a variety of payloads. doaj.orgnih.govresearchgate.net
Table 3: Potential in Advanced Drug Delivery Systems
| Delivery System | Potential Role of the Compound | Supporting Research on Similar Structures |
| Polymeric Nanoparticles | Monomer for creating pH-responsive or targeted nanoparticles | Cross-linked poly(acrylic acid) nanoparticles have been studied for the controlled release of doxorubicin. bohrium.com |
| Micellar Carriers | Self-assembly into amphiphilic micelles | Amphiphilic block copolymers containing poly(acrylic acid) have been developed as pH-sensitive nanocarriers. nih.gov |
| Functionalized Liposomes | Surface modification of liposomes to alter their properties | Carboxylic acid reactive liposomes are designed to interact with molecules containing carboxylic acid groups for applications in drug delivery. |
Development of High-Throughput Screening Assays for Target Identification
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. nih.gov The structural similarity of this compound to cinnamic acid and its derivatives, which are known to possess a wide range of pharmacological activities, suggests that it could be a valuable addition to screening libraries. researchgate.netjocpr.com
Future research could involve the development of novel biochemical and cell-based assays to screen this compound and its analogues against a variety of biological targets, such as enzymes and receptors. ichorlifesciences.com For example, fluorescence-based assays are commonly used in HTS to identify enzyme inhibitors. nih.govrsc.orgresearchgate.net The development of a fluorescence-based method for the detection of acrylic acid has been reported, which could be adapted for HTS. rsc.orgresearchgate.net Substituted cinnamic acid derivatives have been designed and synthesized to target specific enzymes like matrix metalloproteinases. nih.gov The identification of novel inhibitors of enzymes is a key area of HTS. bath.ac.ukresearchgate.net
Table 4: Potential in High-Throughput Screening
| HTS Application | Rationale for Inclusion of the Compound | Related Research |
| Enzyme Inhibitor Screening | Structural similarity to bioactive cinnamic acid derivatives | Cinnamic acid derivatives have been investigated for various pharmacological activities. jocpr.com |
| Phenotypic Screening | The unique combination of functional groups may lead to novel cellular effects | A variety of 3-(4-chlorophenyl) acrylic acids and their ester derivatives have been synthesized and screened for antiproliferative efficacy. acs.org |
| Target Deconvolution | Identification of molecular targets for any observed biological activity | High-throughput screening is a key method for the discovery of enzyme inhibitors. nih.gov |
Q & A
Q. How do electronic effects of substituents influence its reactivity in nucleophilic additions?
- Methodological Answer : Electron-donating groups (e.g., methoxy) activate the acrylate β-carbon for nucleophilic attack. Use Hammett constants (σ) to quantify substituent effects. Kinetic studies (NMR monitoring) under varying pH and nucleophile concentrations (e.g., thiols or amines) reveal rate dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
